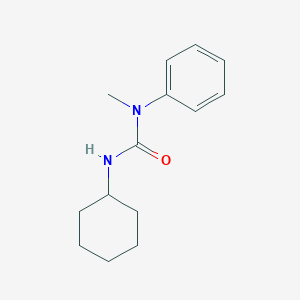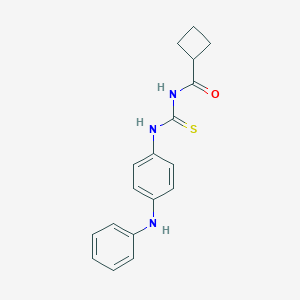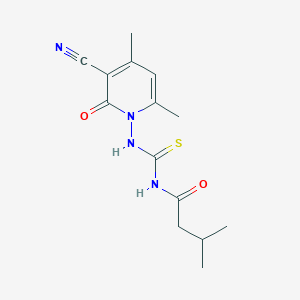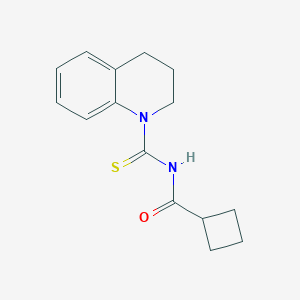
3-cyclohexyl-1-methyl-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-cyclohexyl-N-methyl-N-phenylurea is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.3214 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a phenyl group attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methyl-N-phenylurea typically involves the reaction of cyclohexylamine, methyl isocyanate, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylamine reacts with methyl isocyanate to form N-cyclohexyl-N-methylurea.
- N-cyclohexyl-N-methylurea then reacts with phenyl isocyanate to yield N’-cyclohexyl-N-methyl-N-phenylurea.
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methyl-N-phenylurea may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
Analyse Des Réactions Chimiques
Types of Reactions
N’-cyclohexyl-N-methyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N’-cyclohexyl-N-methyl-N-phenylurea is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-cyclohexyl-N-methyl-N-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-N-methylurea
- N-phenyl-N-methylurea
- N-cyclohexyl-N-phenylurea
Uniqueness
N’-cyclohexyl-N-methyl-N-phenylurea is unique due to the presence of all three functional groups (cyclohexyl, methyl, and phenyl) attached to the urea moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-cyclohexyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,15,17) |
Clé InChI |
GTWGLMQCTTWBSW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Solubilité |
34.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319289.png)
![N-[(4-iodophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319290.png)
![N-[(4-cyanophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319291.png)

![N-[(4-bromophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319294.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319296.png)
![N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide](/img/structure/B319297.png)
![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclobutanecarboxamide](/img/structure/B319298.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319299.png)

![N-(cyclobutylcarbonyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319301.png)
![N-(tert-butyl)-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319304.png)
![N-(cyclobutylcarbonyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B319309.png)

